molecular formula C6H9K6O15P3 B12284998 Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt CAS No. 103476-24-0

Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt

Cat. No.: B12284998
CAS No.: 103476-24-0
M. Wt: 648.64 g/mol
InChI Key: DVOPWCOAGWTTEN-UHFFFAOYSA-H
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Description

D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (16): is a chemical compound that belongs to the family of inositol phosphates. Inositol phosphates play a crucial role as small, soluble second messengers in the transmission of cellular signals. This compound is particularly significant in signal transduction pathways, where it is involved in regulating various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) typically involves the phosphorylation of D-myo-Inositol. This process can be carried out using specific phosphorylating agents under controlled conditions. The reaction generally requires the presence of a base to facilitate the formation of the phosphate ester bonds .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction may produce inositol phosphates with fewer oxygen atoms .

Scientific Research Applications

D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) involves its role as a second messenger in cellular signaling pathways. It acts by inhibiting the activity of specific kinases, leading to an increase in the levels of other inositol phosphates. This, in turn, regulates the activity of calcium-activated chloride channels and other cellular processes .

Comparison with Similar Compounds

  • D-myo-Inositol 1,4,5-trisphosphate, trisodium salt
  • D-myo-Inositol 1,3,4,5-tetrakisphosphate, potassium salt
  • D-myo-Inositol 1,2,3,4,5,6-hexakisphosphate, dodecasodium salt

Comparison: D-myo-Inositol, 1,3,4-tris(dihydrogen phosphate), potassium salt (1:6) is unique in its specific phosphorylation pattern, which gives it distinct properties in cellular signaling. Compared to other inositol phosphates, it has a specific role in inhibiting certain kinase activities and regulating calcium-activated chloride channels .

Properties

CAS No.

103476-24-0

Molecular Formula

C6H9K6O15P3

Molecular Weight

648.64 g/mol

IUPAC Name

hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate

InChI

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6

InChI Key

DVOPWCOAGWTTEN-UHFFFAOYSA-H

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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